4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C14H11ClF3N5O and its molecular weight is 357.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The presence of a -cf3 group in similar molecules has been shown to lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed pharmacological effects.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction is a potential pathway involved in the synthesis of this compound . The SM coupling reaction involves the formation of a carbon-carbon bond between two chemically differentiated fragments with the help of a metal catalyst .
Pharmacokinetics
The presence of a -cf3 group in similar molecules has been associated with improved drug potency , which could potentially influence the bioavailability of this compound.
Result of Action
Similar molecules with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction used in the synthesis of this compound is known for its mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign . These factors could potentially influence the action and stability of this compound.
Properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N5O/c15-10-5-8(14(16,17)18)7-23-12(10)21-4-3-20-11-1-2-22-13(24)9(11)6-19/h1-2,5,7H,3-4H2,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNASGWQHVZJWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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